![molecular formula C19H15NS B14205587 3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine CAS No. 830320-21-3](/img/structure/B14205587.png)
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenylsulfanyl group and a phenyl group at the 2-position of the ethenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine typically involves multi-step organic reactions. One common method includes the condensation of aldehydes with malononitrile and thiols in the presence of bases and Lewis acids such as triethylamine, piperidine, or ZnCl₂ . The reaction is often carried out in aqueous ethanol, providing reasonable to good yields within 30-60 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of organic synthesis involving pyridine derivatives can be applied. These methods would likely involve scalable reactions using readily available starting materials and efficient catalysts to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: This compound shares a similar pyridine core with phenylsulfanyl substitution.
2-Phenyl-3-phenylsulfanyl-imidazo(1,2-a)pyridine: Another compound with a similar structural motif, used in early discovery research.
Uniqueness
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
830320-21-3 |
|---|---|
Fórmula molecular |
C19H15NS |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
3-(2-phenyl-2-phenylsulfanylethenyl)pyridine |
InChI |
InChI=1S/C19H15NS/c1-3-9-17(10-4-1)19(14-16-8-7-13-20-15-16)21-18-11-5-2-6-12-18/h1-15H |
Clave InChI |
VHGCUAWWLUTSDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CN=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


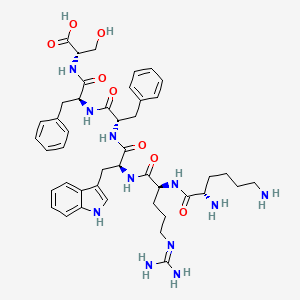

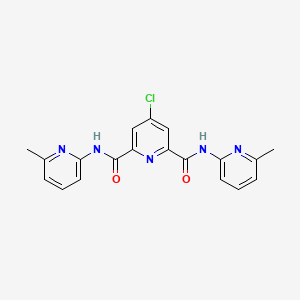
![Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole](/img/structure/B14205510.png)
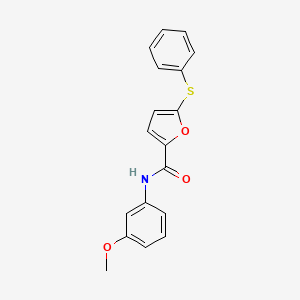
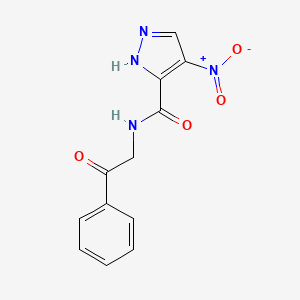
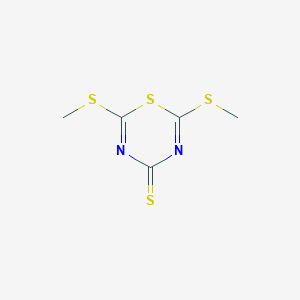

![Benzyl [2-(2-methylpropyl)hydrazinyl]acetate](/img/structure/B14205555.png)


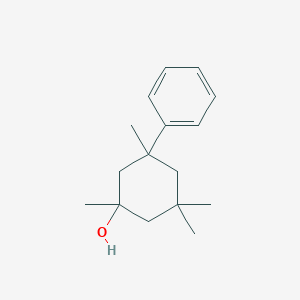
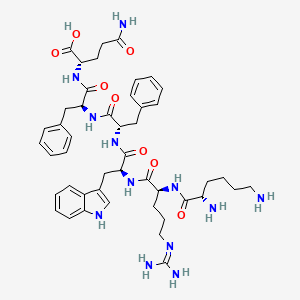
![2-{[(1-Cyclohexyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14205581.png)
